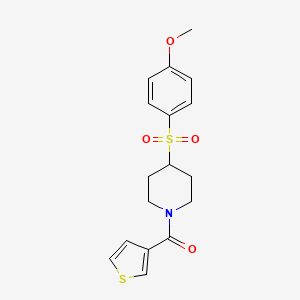

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds to "(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone" has been explored in the literature. In one study, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized. The process involved the reaction of secondary amines with 4-bromomethylbenzenesulfonyl chloride to yield various sulfonyl amines. These intermediates were then reacted with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 in acetonitrile to produce the final derivatives. The synthesized compounds were confirmed using EI-MS, IR, and 1H-NMR spectral analysis .

Molecular Structure Analysis

The molecular structure of a compound similar to "this compound" was characterized in another study. The compound 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized and its structure was elucidated using spectroscopic techniques and X-ray crystallography. The crystallographic data indicated that the compound crystallizes in the monoclinic space group P2(1)/c. The piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron .

Chemical Reactions Analysis

The studies reviewed do not provide direct information on the chemical reactions specific to "this compound". However, the synthesis of structurally related compounds suggests that sulfonyl chloride derivatives can be effectively used to introduce the sulfonyl group into various molecular frameworks, which is a key step in the synthesis of sulfonyl-containing compounds like the one .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies were not detailed extensively. However, the crystallographic study provides some insight into the physical properties, such as the crystalline structure and cell parameters of a related sulfonyl compound. The chemical properties, such as enzyme inhibitory activity, were highlighted for the synthesized furyl derivatives, with one compound showing significant inhibitory effects against acetyl- and butyrylcholinesterase. This suggests that compounds with the sulfonyl moiety can exhibit notable biological activities, which could be relevant for the compound of interest .

Scientific Research Applications

Antimicrobial Activity

Research on closely related compounds to (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone has shown potential antimicrobial properties. Specifically, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have demonstrated significant in vitro antibacterial and antifungal activities against various pathogenic strains, suggesting the potential for similar compounds to be explored for antimicrobial applications (Mallesha & Mohana, 2014).

Estrogen Receptor Modulation

Another area of application is in the modulation of estrogen receptors. Compounds structurally related to this compound have been synthesized and shown potent antiestrogenic activity, which could be beneficial in the development of treatments for conditions sensitive to estrogen levels (Jones et al., 1979).

Selective Estrogen Receptor Modulators (SERMs)

Further research into structurally related compounds has identified novel selective estrogen receptor modulators (SERMs) with enhanced potency for antagonizing estrogen in uterine tissue and in human mammary cancer cells compared to existing treatments like raloxifene, tamoxifen, or ICI-182,780. This indicates potential applications in treating and managing breast cancer and other estrogen-related disorders (Palkowitz et al., 1997).

Enzyme Inhibition for Therapeutic Applications

Exploration of multifunctional amides derived from related structures has shown moderate enzyme inhibitory potentials with implications for treating diseases such as Alzheimer's. This suggests potential research pathways for this compound in neurodegenerative disease treatment or management (Hassan et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, thus regulating glucocorticoid action in tissues and maintaining homeostasis .

Mode of Action

Compounds that inhibit 11 β-hsd1 typically do so by binding to the enzyme’s active site, preventing it from catalyzing the conversion of cortisone to cortisol . This results in a decrease in intracellular cortisol levels, which can have various downstream effects depending on the tissue and physiological context .

Biochemical Pathways

The inhibition of 11 β-HSD1 affects the glucocorticoid pathway. By reducing the conversion of cortisone to cortisol, these inhibitors can decrease the effects of cortisol in tissues. This can lead to a variety of downstream effects, including reduced inflammation, altered immune response, and changes in metabolism .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed acts as an inhibitor of 11 β-HSD1, its effects could include reduced inflammation and changes in metabolic processes, among others .

properties

IUPAC Name |

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-22-14-2-4-15(5-3-14)24(20,21)16-6-9-18(10-7-16)17(19)13-8-11-23-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOBOALPNUBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine](/img/structure/B3013426.png)

![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)